![molecular formula C17H22N2O2 B3030992 Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate CAS No. 1206969-52-9](/img/structure/B3030992.png)
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate
Overview
Description
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate is a chemical compound with the molecular formula C17H22N2O2 . It has a molecular weight of 286.37 g/mol . The IUPAC name for this compound is tert-butyl 3-[(4-cyanophenyl)methylamino]cyclobutane-1-carboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate is 1S/C17H22N2O2/c1-17(2,3)21-16(20)14-8-15(9-14)19-11-13-6-4-12(10-18)5-7-13/h4-7,14-15,19H,8-9,11H2,1-3H3 . The canonical SMILES structure is CC©©OC(=O)C1CC(C1)NCC2=CC=C(C=C2)C#N .Physical And Chemical Properties Analysis
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate has a molecular weight of 286.37 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are both 286.168127949 g/mol . The topological polar surface area is 62.1 Ų . It has 21 heavy atoms . The complexity of the molecule is 404 .Scientific Research Applications
Photochemistry and Excited-State Dynamics
Carbazole-based compounds, including tert-Bu-CBAC, play a crucial role in organic optoelectronic materials. Researchers have investigated the excited-state relaxation of these compounds using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy. Key findings include:
Synthesis of Biotin Intermediates
Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in Biotin synthesis, can be derived from tert-Bu-CBAC. Biotin, a water-soluble vitamin, plays a vital role in carbon dioxide fixation during fatty acid, sugar, and α-amino acid biosynthesis .
Chromatography and Mass Spectrometry
Tert-Bu-CBAC finds applications in life science research, particularly in chromatography and mass spectrometry. Its unique properties make it useful for analyzing complex mixtures and identifying compounds of interest .
Supramolecular Structure Modulation
The tert-butyl functional groups in tert-Bu-CBAC can influence self-assembly behavior on surfaces. Researchers have explored controlled thermal removal of these groups to construct supramolecular architectures, although challenges remain .
properties
IUPAC Name |
tert-butyl 3-[(4-cyanophenyl)methylamino]cyclobutane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)14-8-15(9-14)19-11-13-6-4-12(10-18)5-7-13/h4-7,14-15,19H,8-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFQEPHUNHXAFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)NCC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150535 | |
Record name | 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate | |
CAS RN |
1206969-52-9 | |
Record name | 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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